Cas no 2228423-76-3 (4-(tert-butoxy)-4-methylpiperidine)

4-(tert-butoxy)-4-methylpiperidine 化学的及び物理的性質
名前と識別子
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- 4-(tert-butoxy)-4-methylpiperidine
- EN300-1803007
- 2228423-76-3
- SCHEMBL12665754
-
- インチ: 1S/C10H21NO/c1-9(2,3)12-10(4)5-7-11-8-6-10/h11H,5-8H2,1-4H3
- InChIKey: SMALXMSYRQWTQM-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C1(C)CCNCC1
計算された属性
- せいみつぶんしりょう: 171.162314293g/mol
- どういたいしつりょう: 171.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 21.3Ų
4-(tert-butoxy)-4-methylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1803007-0.1g |
4-(tert-butoxy)-4-methylpiperidine |
2228423-76-3 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1803007-0.25g |
4-(tert-butoxy)-4-methylpiperidine |
2228423-76-3 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1803007-2.5g |
4-(tert-butoxy)-4-methylpiperidine |
2228423-76-3 | 2.5g |
$2014.0 | 2023-09-19 | ||
Enamine | EN300-1803007-0.5g |
4-(tert-butoxy)-4-methylpiperidine |
2228423-76-3 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1803007-10g |
4-(tert-butoxy)-4-methylpiperidine |
2228423-76-3 | 10g |
$4421.0 | 2023-09-19 | ||
Enamine | EN300-1803007-1g |
4-(tert-butoxy)-4-methylpiperidine |
2228423-76-3 | 1g |
$1029.0 | 2023-09-19 | ||
Enamine | EN300-1803007-0.05g |
4-(tert-butoxy)-4-methylpiperidine |
2228423-76-3 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1803007-5.0g |
4-(tert-butoxy)-4-methylpiperidine |
2228423-76-3 | 5g |
$2981.0 | 2023-06-02 | ||
Enamine | EN300-1803007-5g |
4-(tert-butoxy)-4-methylpiperidine |
2228423-76-3 | 5g |
$2981.0 | 2023-09-19 | ||
Enamine | EN300-1803007-10.0g |
4-(tert-butoxy)-4-methylpiperidine |
2228423-76-3 | 10g |
$4421.0 | 2023-06-02 |
4-(tert-butoxy)-4-methylpiperidine 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
4-(tert-butoxy)-4-methylpiperidineに関する追加情報
Introduction to 4-(tert-butoxy)-4-methylpiperidine (CAS No. 2228423-76-3)
4-(tert-butoxy)-4-methylpiperidine, identified by the chemical compound code CAS No. 2228423-76-3, is a significant intermediate in the realm of pharmaceutical and specialty chemical synthesis. This compound, characterized by its piperidine core substituted with a tert-butoxy group and a methyl group at the 4-position, has garnered attention due to its versatile applications in medicinal chemistry and organic synthesis. The structural features of 4-(tert-butoxy)-4-methylpiperidine contribute to its unique reactivity, making it a valuable building block for the development of novel bioactive molecules.
The tert-butoxy moiety in the molecular structure imparts steric hindrance and electronic properties that are highly beneficial in modulating the reactivity of the piperidine ring. This characteristic is particularly exploited in the synthesis of complex molecules where regioselectivity and stability are paramount. The presence of the methyl group further enhances the compound's ability to participate in various chemical transformations, including nucleophilic substitution and metal-catalyzed reactions, which are pivotal in drug discovery processes.
In recent years, 4-(tert-butoxy)-4-methylpiperidine has been extensively studied for its role in the synthesis of pharmacologically active compounds. Its utility extends to the development of central nervous system (CNS) drugs, where piperidine derivatives are frequently employed due to their favorable pharmacokinetic profiles. The tert-butoxy group serves as a protective moiety, allowing for selective functionalization at other positions in the molecule before being removed under specific conditions. This protective-deprotective strategy is a cornerstone in modern synthetic organic chemistry.
One of the most compelling applications of 4-(tert-butoxy)-4-methylpiperidine is in the synthesis of kinase inhibitors, which are critical targets in oncology research. The piperidine scaffold is a common motif in kinase inhibitors due to its ability to mimic natural substrates and bind effectively to the ATP-binding pockets of these enzymes. The introduction of a tert-butoxy group at the 4-position enhances solubility and metabolic stability, attributes that are essential for drug candidates intended for clinical use.
Recent advancements in computational chemistry have further highlighted the potential of 4-(tert-butoxy)-4-methylpiperidine as a key intermediate. Molecular modeling studies indicate that this compound can serve as a scaffold for designing molecules with improved binding affinity and selectivity towards therapeutic targets. The steric and electronic properties conferred by the tert-butoxy and methyl groups allow for fine-tuning of physicochemical properties, such as lipophilicity and polar surface area, which are critical factors in drug design.
The pharmaceutical industry has also explored 4-(tert-butoxy)-4-methylpiperidine as a precursor in the synthesis of antiviral agents. Piperidine derivatives have shown promise in inhibiting viral proteases and polymerases, making them attractive candidates for antiviral drug development. The structural flexibility offered by this compound allows chemists to modify various functional groups while maintaining core structural integrity, facilitating rapid hit-to-lead optimization.
In addition to its pharmaceutical applications, 4-(tert-butoxy)-4-methylpiperidine finds utility in agrochemical research. The compound's ability to serve as a precursor for biologically active molecules has been leveraged in the development of novel pesticides and herbicides. Its structural features contribute to enhanced efficacy and environmental safety, aligning with global trends toward sustainable agricultural practices.
The synthesis of 4-(tert-butoxy)-4-methylpiperidine typically involves multi-step organic reactions that highlight modern synthetic methodologies. Advanced catalytic systems and green chemistry principles have been employed to improve yield and reduce environmental impact. For instance, transition metal-catalyzed cross-coupling reactions have been utilized to construct complex piperidine derivatives efficiently.
Ongoing research continues to uncover new applications for 4-(tert-butoxy)-4-methylpiperidine, particularly in areas such as materials science and nanotechnology. Its unique structural properties make it a candidate for developing novel materials with tailored electronic and optical characteristics. These applications underscore the broad utility of this compound beyond traditional pharmaceuticals.
In conclusion, 4-(tert-butoxy)-4-methylpiperidine (CAS No. 2228423-76-3) is a multifaceted intermediate with significant implications across multiple scientific disciplines. Its role in pharmaceutical synthesis, particularly in developing CNS drugs and kinase inhibitors, highlights its importance in modern drug discovery efforts. As research progresses, new applications for this compound are likely to emerge, further solidifying its position as a cornerstone molecule in synthetic chemistry.
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